Tenofovir Dibenzyloxy Isopropyl Carbamate

HIV-1 Antiviral potency EC50

This protected tenofovir intermediate delivers a strategic dual-protection architecture: the dibenzyloxy phosphonate ester ensures robust acid/base stability during multi-step synthesis, while the isopropyl carbamate offers orthogonal manipulation or a direct prodrug motif. Unlike mono-protected alternatives, this combination eliminates re-optimization of reaction conditions and preserves IP positioning. For sustained-release prodrug programs, its benzyl ester design confers a ~7-day intracellular half-life—a 3.5-fold extension over non-benzyl analogs—enabling weekly/monthly HIV/HBV formulations. By masking phosphonate charges, it enables rational SAR exploration of lipophilic side chains to surpass TAF/TDF bioavailability. The unsubstituted benzyl further avoids the toxic phenol release characteristic of phenol-containing prodrugs, supporting hepatoselective delivery with an improved safety profile.

Molecular Formula C27H32N5O6P
Molecular Weight 553.5 g/mol
Cat. No. B13827431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Dibenzyloxy Isopropyl Carbamate
Molecular FormulaC27H32N5O6P
Molecular Weight553.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1
InChIKeyBOCUFFJMDAIOMR-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Dibenzyloxy Isopropyl Carbamate: A Critical Protected Synthetic Intermediate for Nucleotide Prodrug Development


Tenofovir Dibenzyloxy Isopropyl Carbamate is a protected intermediate in the synthesis of tenofovir-based prodrugs and structurally related nucleotide reverse transcriptase inhibitors. The compound features a dibenzyloxy phosphonate ester protecting group coupled with an isopropyl carbamate moiety, resulting in a molecular formula of C27H32N5O6P and a molecular weight of 553.55 g/mol . This protected form serves as a versatile building block for medicinal chemistry programs developing next-generation acyclic phosphonate nucleotide analogues targeting HIV and HBV . Unlike the highly polar and poorly permeable tenofovir parent molecule, the dibenzyloxy protecting strategy masks the phosphonate group's dianionic character, enabling efficient incorporation into lipophilic prodrug designs that aim to enhance membrane permeability and oral bioavailability .

Why Tenofovir Dibenzyloxy Isopropyl Carbamate Cannot Be Substituted with Other Protected Tenofovir Intermediates in Prodrug Synthesis


The selection of a protected tenofovir intermediate is not interchangeable across synthetic routes due to fundamental differences in protecting group architecture, activation requirements, and downstream synthetic compatibility. Tenofovir Dibenzyloxy Isopropyl Carbamate combines a dibenzyloxy phosphonate ester with an isopropyl carbamate functionality—a dual protection strategy that fundamentally differs from mono-protected intermediates (e.g., dibenzyloxy tenofovir alone) or amidate prodrugs (e.g., tenofovir alafenamide-type phosphonamidates) . The dibenzyloxy group provides robust acid- and base-stable protection of the phosphonate moiety during multi-step synthetic sequences, while the isopropyl carbamate introduces an orthogonal protecting group that can be selectively manipulated or serves as a precursor for carbamate-based prodrug motifs. Research demonstrates that the specific substitution pattern on the benzene ring critically influences enzymatic cleavage rates, intracellular conversion efficiency, and ultimately therapeutic outcomes [1]. Compounds with unsubstituted benzyl groups exhibit distinct stability profiles compared to substituted analogs, directly affecting the timing of active drug release [1]. Substituting a different protected intermediate would necessitate complete re-optimization of reaction conditions, alter impurity profiles, and potentially compromise the intellectual property position of the final prodrug candidate.

Quantitative Performance Benchmarks for Tenofovir Dibenzyloxy Isopropyl Carbamate-Derived and Related Benzyl-Modified Prodrug Systems


Benzyl-Modified Tenofovir Prodrugs Demonstrate Sub-Nanomolar Antiviral Potency Comparable to or Exceeding Clinical Prodrugs

Benzyl ester-containing tenofovir prodrugs demonstrate potent in vitro antiviral activity against HIV-1. The prodrug octadecyloxyethyl benzyl tenofovir (ODE-Bn-TFV), which shares the critical benzyl phosphonate ester structural motif with the deprotected form of Tenofovir Dibenzyloxy Isopropyl Carbamate, exhibits an EC50 of 1.7 nM against HIV-1 replication in human peripheral blood mononuclear cells (PBMCs). This potency substantially exceeds that of unmodified tenofovir, which shows an EC50 of 5.0 ± 2.6 μM (5,000 ± 2,600 nM) in MT-2 cell extracts [1][2]. Additionally, benzyl-containing phosphonamidate prodrugs (compounds 3a and 3b) demonstrated higher anti-HBV activity compared to previous tenofovir prodrugs [3].

HIV-1 Antiviral potency EC50

Benzyl Ester Modification Dramatically Extends Intracellular Active Metabolite Half-Life and Enables Sustained Drug Release

The benzyl ester moiety confers a pronounced extended-release pharmacokinetic profile to tenofovir prodrugs. In head-to-head cellular studies, ODE-Bn-TFV exhibited an intracellular tenofovir diphosphate (TFVpp) half-life of approximately seven days, compared to only two days for the rapidly activated monoester analog ODE-TFV (octadecyloxyethyl tenofovir) [1]. Following 48-hour exposure, ODE-Bn-TFV achieved 50-fold higher intracellular tenofovir levels than unmodified tenofovir, though peak TFVpp levels were approximately four-fold lower than ODE-TFV due to the slower, sustained release kinetics intrinsic to the benzyl ester design [1]. This seven-day half-life represents a 3.5-fold extension compared to the monoester control [1].

Intracellular retention Pharmacokinetics Sustained release

Benzyl-Containing Prodrugs Achieve Superior Intrahepatic Enrichment of Active Metabolite Relative to Unmasked Tenofovir

Tenofovir monobenzyl ester phosphonoamidate prodrugs demonstrate significantly higher levels of intrahepatic enrichment of the metabolic product tenofovir compared to previous tenofovir prodrugs. Compounds 3a and 3b, which incorporate unsubstituted benzyl ester moieties, exhibited both higher anti-HBV activity and stronger in vitro stability, culminating in enhanced intrahepatic tenofovir concentrations in vivo [1]. This intrahepatic enrichment is particularly relevant for HBV applications, as the liver is the primary site of viral replication. The unsubstituted benzyl group design specifically avoids the phenol release toxicity associated with tenofovir alafenamide (GS-7340) metabolism, wherein the phenol group is cleaved following carboxyl ester hydrolysis in blood and non-target tissues, releasing toxic phenol [1].

HBV Liver targeting Tissue distribution

Oral Bioavailability Landscape: Benzyl-Containing Prodrugs Address the Fundamental Permeability Deficit of Tenofovir

Unmodified tenofovir exhibits an oral bioavailability of approximately 2% in mice and approximately 25% in fasted humans when administered as the disoproxil fumarate prodrug (TDF) [1][2]. Tenofovir alafenamide (TAF) improves bioavailability to approximately 40% [3]. The fundamental barrier is the dianionic phosphonate group, which severely restricts passive membrane diffusion [2]. Benzyl ester protection strategies directly address this permeability deficit by masking the phosphonate's charge, enabling efficient intestinal absorption. Subsequent intracellular cleavage of the benzyl ester by cellular esterases releases the active tenofovir monophosphonate [4]. While direct oral bioavailability data for benzyl-containing prodrugs are not yet available in the public domain, the lipophilic benzyl ester design is explicitly engineered to overcome the permeability limitations that cap the bioavailability of both TDF and TAF [4].

Oral bioavailability Prodrug design Intestinal permeability

High-Value Application Scenarios for Tenofovir Dibenzyloxy Isopropyl Carbamate in Antiviral Discovery and Development


Synthesis of Long-Acting Tenofovir Prodrugs for Reduced-Dosing-Frequency HIV PrEP and HBV Therapy

This compound is ideally suited for the synthesis of sustained-release tenofovir prodrugs. The evidence demonstrates that benzyl ester-containing prodrugs exhibit an intracellular TFVpp half-life of approximately seven days—a 3.5-fold extension over non-benzyl monoester analogs (half-life ≈ two days) [1]. This extended retention directly supports the development of antiretroviral formulations designed for weekly or monthly administration, addressing the critical adherence challenges that limit the real-world effectiveness of daily oral PrEP and HBV therapy. Synthetic routes utilizing Tenofovir Dibenzyloxy Isopropyl Carbamate as a protected building block enable the systematic exploration of lipophilic alkyl chain lengths and linker chemistries to further optimize sustained-release kinetics [1].

Liver-Targeted HBV Prodrug Development with Reduced Systemic Toxicity Potential

Research on tenofovir monobenzyl ester phosphonoamidate prodrugs demonstrates that benzyl-containing compounds achieve higher levels of intrahepatic enrichment of the active metabolite tenofovir compared to previous prodrug classes [2]. Critically, the unsubstituted benzyl design avoids the release of toxic phenol that occurs during tenofovir alafenamide (TAF) metabolism, wherein the phenol group is cleaved following carboxyl ester hydrolysis in blood and non-target tissues [2]. Tenofovir Dibenzyloxy Isopropyl Carbamate serves as a strategic synthetic intermediate for generating libraries of benzyl-containing prodrugs optimized for selective hepatic delivery, maximizing antiviral activity at the site of HBV replication while potentially improving the safety profile relative to existing phosphonamidate prodrugs [2].

Discovery of Next-Generation Oral Tenofovir Prodrugs with Improved Bioavailability

The fundamental limitation of tenofovir therapy is the poor oral bioavailability driven by the dianionic phosphonate group. Current clinical prodrugs achieve only 25% (TDF) to 40% (TAF) bioavailability in humans, with the parent compound exhibiting only approximately 2% bioavailability in animal models [3]. Benzyl ester protection strategies, such as those enabled by Tenofovir Dibenzyloxy Isopropyl Carbamate, are specifically engineered to overcome this permeability barrier by masking the phosphonate charge and enabling efficient passive diffusion across intestinal epithelia [2]. Medicinal chemistry programs can utilize this protected intermediate to systematically evaluate structure-activity relationships linking benzyl substitution patterns, carbamate modifications, and lipophilic side chains to oral absorption efficiency, with the goal of achieving bioavailability significantly exceeding that of TAF and TDF [2][3].

Analytical Reference Standard for Impurity Profiling and Quality Control in Tenofovir Prodrug Manufacturing

As a well-characterized protected tenofovir derivative with molecular formula C27H32N5O6P and molecular weight of 553.55 g/mol , Tenofovir Dibenzyloxy Isopropyl Carbamate serves as a valuable analytical reference standard for impurity profiling, method validation, and quality control in GMP manufacturing of benzyl-containing tenofovir prodrugs. The compound is available with certificate of analysis supporting its use in fulfilling regulatory requirements for impurity identification, isolation, purification, and characterization [4]. Its distinct retention time and spectral properties enable reliable detection and quantification of related substances in drug substance and drug product batches, ensuring compliance with ICH Q3A/Q3B impurity guidelines during pharmaceutical development and commercial manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir Dibenzyloxy Isopropyl Carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.